molecular formula C11H8N2O2 B13471551 3-cyano-4-methyl-1H-indole-7-carboxylic acid CAS No. 2866318-89-8

3-cyano-4-methyl-1H-indole-7-carboxylic acid

Cat. No.: B13471551
CAS No.: 2866318-89-8
M. Wt: 200.19 g/mol
InChI Key: OJPSRGPPRGLCFQ-UHFFFAOYSA-N
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Description

3-cyano-4-methyl-1H-indole-7-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-4-methyl-1H-indole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method includes the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis due to its efficiency and scalability. The use of microwave-assisted synthesis can also be considered for industrial applications due to its rapid reaction times and high yields .

Chemical Reactions Analysis

Types of Reactions

3-cyano-4-methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-cyano-4-methyl-1H-indole-7-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-4-methyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors . The cyano and carboxylic acid groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-4-methyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both cyano and carboxylic acid groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

2866318-89-8

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-cyano-4-methyl-1H-indole-7-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c1-6-2-3-8(11(14)15)10-9(6)7(4-12)5-13-10/h2-3,5,13H,1H3,(H,14,15)

InChI Key

OJPSRGPPRGLCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)C(=O)O)C#N

Origin of Product

United States

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